

# Commercial suppliers of L-xylose-1-13C for metabolic studies.

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## Compound of Interest

Compound Name: L-xylose-1-13C

Cat. No.: B12400597

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## A Technical Guide to L-xylose-1-13C for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of **L-xylose-1-13C** in metabolic studies. It covers commercial suppliers, detailed experimental protocols, and the relevant metabolic pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.

## Commercial Suppliers of L-xylose-1-13C

For researchers looking to source **L-xylose-1-13C** for metabolic investigations, several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes key information for easy comparison.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Isotopic Purity
MedChemExpress	L-Xylose-1-13C	HY-78139S1	178101-87-6	$^{13}\text{C}_4\text{H}_{10}\text{O}_5$	Not specified
United States Biological	L-[1-13C]Xylose	164597	178101-87-6	$\text{C}_4^{13}\text{CH}_{10}\text{O}_5$	Highly Purified
Omicron Biochemicals, Inc.	L-[1-13C]xylose	XYL-010	178101-87-6	$^{13}\text{C}_4\text{H}_{10}\text{O}_5$	Not specified

## Metabolic Pathway of L-xylose in Mammalian Cells

In humans and other mammals, L-xylose is metabolized through a pathway that connects to the pentose phosphate pathway (PPP). A key enzyme in this process is L-xylulose reductase (DCXR), which catalyzes the conversion of L-xylulose to xylitol.[1][2][3] L-xylose can be converted to L-xylulose, which is then reduced to xylitol by L-xylulose reductase, utilizing NADPH as a cofactor.[3] This pathway is significant in the context of certain metabolic disorders, such as pentosuria, which is characterized by the excessive excretion of L-xylulose due to a deficiency in L-xylulose reductase.[4] The metabolism of L-xylose is distinct from that of D-xylose, which is more commonly studied and has different entry points into central carbon metabolism.

Below is a diagram illustrating the metabolic fate of **L-xylose-1-13C**.

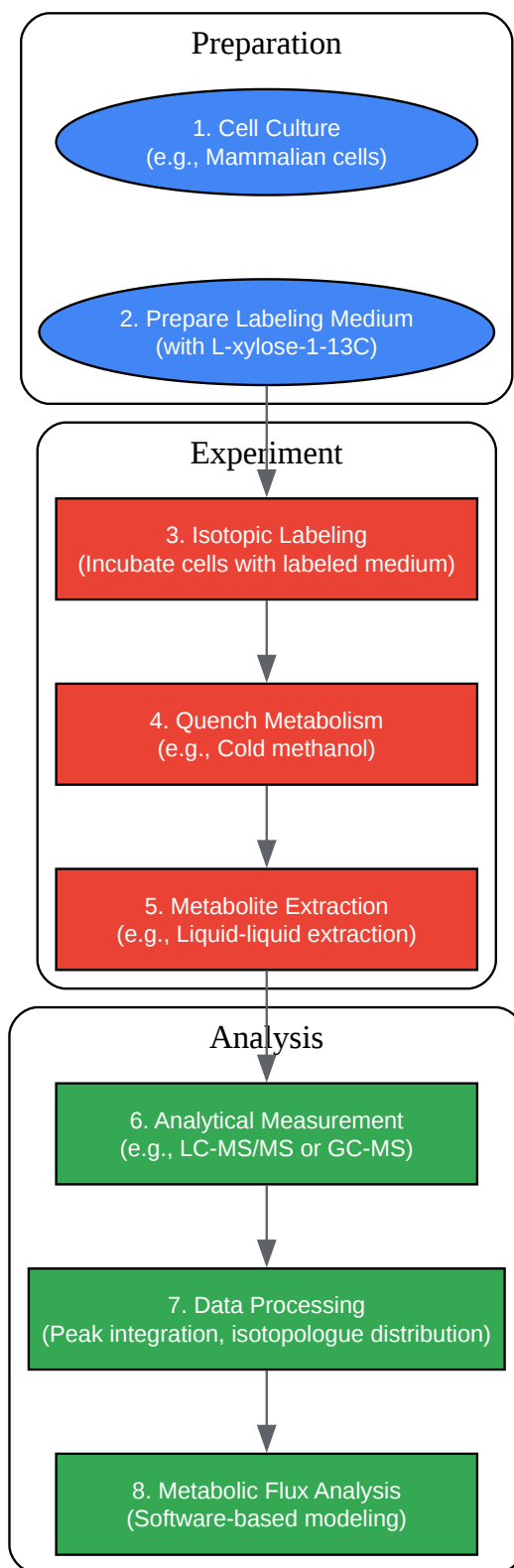


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Metabolic pathway of **L-xylose-1-13C**.

## Experimental Design and Workflow for Metabolic Studies

A typical metabolic study using **L-xylose-1-13C** involves several key stages, from cell culture to data analysis. The following diagram outlines a standard experimental workflow.



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Experimental workflow for a metabolic study using **L-xylose-1-13C**.

## Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic study using **L-xylose-1-13C** with adherent mammalian cells.

### Cell Culture and Isotopic Labeling

Materials:

- Adherent mammalian cell line of interest
- Complete cell culture medium
- Glucose-free cell culture medium (e.g., DMEM)
- Dialyzed fetal bovine serum (dFBS)
- **L-xylose-1-13C**
- Sterile phosphate-buffered saline (PBS)
- 6-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
- Preparation of Labeling Medium:
  - Prepare the glucose-free basal medium supplemented with 10% dFBS.
  - Dissolve **L-xylose-1-13C** in sterile PBS to create a concentrated stock solution.
  - Add the **L-xylose-1-13C** stock solution to the prepared medium to the desired final concentration (e.g., 5-10 mM).

- Filter-sterilize the final labeling medium.
- Isotopic Labeling:
  - When cells reach the desired confluency, aspirate the growth medium.
  - Wash the cells twice with sterile PBS.
  - Add the pre-warmed **L-xylose-1-13C** labeling medium to each well.
  - Incubate the cells for a predetermined time to allow for the incorporation of the label. This time should be optimized for the specific cell line and metabolic pathways of interest.

## Metabolite Quenching and Extraction

### Materials:

- Ice-cold 80% methanol (-80°C)
- Ice-cold water
- Chloroform
- Cell scraper
- Microcentrifuge tubes

### Procedure:

- Quenching:
  - To rapidly halt metabolic activity, place the 6-well plate on ice.
  - Aspirate the labeling medium.
  - Immediately add 1 mL of ice-cold 80% methanol to each well.
- Cell Lysis and Collection:

- Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Phase Separation (for polar and nonpolar metabolites):
  - Add 500  $\mu$ L of ice-cold water to the cell suspension and vortex briefly.
  - Add 500  $\mu$ L of ice-cold chloroform and vortex vigorously for 10 minutes at 4°C.
  - Centrifuge at 16,000 x g for 15 minutes at 4°C.
- Fraction Collection:
  - Three layers will be visible: an upper aqueous layer (polar metabolites), a protein pellet at the interface, and a lower organic layer (nonpolar metabolites).
  - Carefully collect the upper aqueous layer and the lower organic layer into separate sterile microcentrifuge tubes.
- Sample Drying:
  - Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).
  - Store the dried metabolite extracts at -80°C until analysis.

## Sample Preparation and LC-MS/MS Analysis

### Materials:

- LC-MS grade water
- LC-MS grade acetonitrile
- LC-MS vials with inserts
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

### Procedure:

- Sample Reconstitution:
  - Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50-100  $\mu$ L) of an appropriate solvent mixture, such as 50:50 acetonitrile:water.
- LC-MS/MS Analysis:
  - Transfer the reconstituted samples to LC-MS vials with inserts.
  - Analyze the samples using an LC-MS/MS method optimized for the separation and detection of pentose sugars and related metabolites. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for this purpose.
  - The mass spectrometer should be operated in a mode that allows for the detection of the different isotopologues of the metabolites of interest (e.g., selected reaction monitoring or full scan mode).

## Data Analysis

- Peak Integration and Isotopologue Distribution:
  - Process the raw LC-MS data to integrate the peak areas for each metabolite and its corresponding  $^{13}\text{C}$ -labeled isotopologues.
- Correction for Natural Abundance:
  - Correct the measured isotopologue distributions for the natural abundance of  $^{13}\text{C}$ .
- Metabolic Flux Analysis:
  - Utilize specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the corrected isotopologue distribution data to a metabolic network model to estimate the intracellular reaction rates (fluxes).

## Conclusion

This technical guide provides a foundational understanding of the commercial availability, metabolic context, and experimental application of **L-xylose-1- $^{13}\text{C}$**  for metabolic studies. The

provided protocols and diagrams serve as a starting point for researchers to design and execute robust and informative stable isotope tracing experiments. As with any advanced analytical technique, optimization of specific parameters for the biological system under investigation is crucial for obtaining high-quality and reliable data.

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## References

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